molecular formula C10H11NO2 B14860145 (R)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

(R)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Cat. No.: B14860145
M. Wt: 177.20 g/mol
InChI Key: LHJKXHUFXRHBBQ-MRVPVSSYSA-N
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Description

(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chiral compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinoline derivatives followed by carboxylation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and carboxylation agents like carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of (4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid may involve more scalable processes such as catalytic hydrogenation of quinoline derivatives followed by carboxylation. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects involves interactions with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid
  • 1,2,3,4-tetrahydroquinoline
  • Quinoline derivatives with different substituents

Uniqueness

(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with other molecules, making it distinct from other quinoline derivatives .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(4R)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m1/s1

InChI Key

LHJKXHUFXRHBBQ-MRVPVSSYSA-N

Isomeric SMILES

C1CNC2=CC=CC=C2[C@@H]1C(=O)O

Canonical SMILES

C1CNC2=CC=CC=C2C1C(=O)O

Origin of Product

United States

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